molecular formula C23H14BrF5N2 B10920454 4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10920454
M. Wt: 493.3 g/mol
InChI Key: PSZLVIWSCDKUFU-UHFFFAOYSA-N
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Description

4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo-3,5-bis(4-fluorophenyl)pyrazole with 3-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: The presence of aromatic rings allows for coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a corresponding ketone or aldehyde.

Scientific Research Applications

4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets. The presence of multiple halogen atoms and aromatic rings allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3,5-bis(trifluoromethyl)aniline
  • 4-bromo-2,6-bis(trifluoromethyl)benzonitrile
  • 4-bromo-3,5-bis(trifluoromethyl)acetophenone

Uniqueness

Compared to similar compounds, 4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the combination of bromine, fluorine, and trifluoromethyl groups. This unique combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H14BrF5N2

Molecular Weight

493.3 g/mol

IUPAC Name

4-bromo-3,5-bis(4-fluorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C23H14BrF5N2/c24-20-21(15-4-8-18(25)9-5-15)30-31(22(20)16-6-10-19(26)11-7-16)13-14-2-1-3-17(12-14)23(27,28)29/h1-12H,13H2

InChI Key

PSZLVIWSCDKUFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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